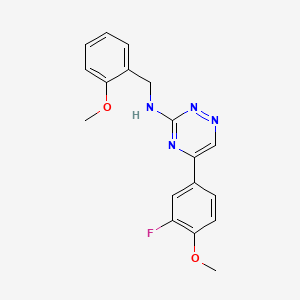

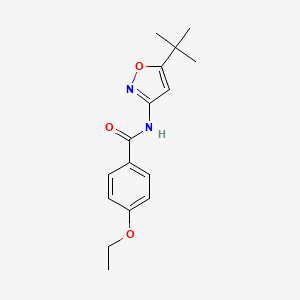

![molecular formula C18H18Cl2N2O3S B5124646 N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B5124646.png)

N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is part of a broader category of chemicals that utilize sulfonamide functionalities to achieve various synthetic goals. These functionalities are pivotal in the development of new chemical reactions and the synthesis of complex molecules.

Synthesis Analysis

The synthesis of compounds involving sulfonamide groups, like our compound of interest, often employs strategies such as allylation of aldehydes and imines with allyltributyltin promoted by recoverable and reusable polymer-supported sulfonamide of N-glycine, showcasing good to high yields in various cases (Li & Zhao, 2006). Another approach involves using glycinamide hydrochloride as a transient directing group for C(sp3)−H arylation of 2-methylbenzaldehydes, efficiently synthesizing practical 2-benzylbenzaldehydes with various functional groups (Wen & Li, 2020).

Molecular Structure Analysis

The structure of sulfonamide-based compounds is crucial for their reactivity and application in organic synthesis. Advanced techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the molecular configurations of such compounds, providing insights into their chemical behavior and interaction mechanisms.

Chemical Reactions and Properties

Sulfonamide compounds engage in a variety of chemical reactions, including but not limited to, the highly diastereoselective monoalkylation and Michael addition under solid–liquid phase-transfer catalysis conditions (López & Pleixats, 1998). Another reaction pathway involves the synthesis and conversions of substituted benzyl-p-tolyl sulfones to o-quinodimethanes and their cycloaddition products (Lenihan & Shechter, 1999).

作用机制

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with biological molecules in specific ways to exert its effects. The presence of the allyl, benzyl, and sulfonyl groups, as well as the glycine residue, could all potentially contribute to its biological activity .

安全和危害

As with any chemical compound, handling “N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .

属性

IUPAC Name |

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O3S/c1-2-10-21-18(23)13-22(12-14-6-4-3-5-7-14)26(24,25)17-11-15(19)8-9-16(17)20/h2-9,11H,1,10,12-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEUWVKDSKCURT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(isopropylthio)butoxy]-2-methoxybenzene](/img/structure/B5124602.png)

![N,N-diethyl-N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5124618.png)

![N,N'-[(1-phenyl-1,1-ethanediyl)di-4,1-phenylene]diacetamide](/img/structure/B5124627.png)

![ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate](/img/structure/B5124634.png)

![1,5-dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5124642.png)

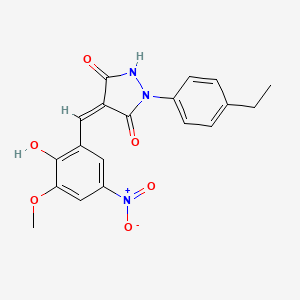

![3-(2-fluorophenyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124647.png)

![8-[4-(4-ethoxyphenoxy)butoxy]quinoline](/img/structure/B5124653.png)

![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5124678.png)